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Introduction

Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective inhibitor of

phosphodiesterase type 5 (PDE5).[1] Its structure contains two chiral centers, giving rise to four

possible stereoisomers. The commercially available drug is the (6R,12aR) diastereomer. cis-
ent-Tadalafil, with the (6S,12aR) configuration, is a diastereomer of tadalafil.[2] As

stereoisomers can exhibit different pharmacological and toxicological profiles, their

unambiguous identification and characterization are critical in drug development and quality

control.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique

for the structural elucidation of organic molecules, providing detailed information about

chemical structure and stereochemistry.[4] This document outlines the application of various

NMR techniques for the comprehensive characterization of cis-ent-Tadalafil.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong

magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This

frequency, known as the chemical shift (δ), is highly sensitive to the local electronic

environment of the nucleus, providing information about the molecular structure. Through-bond

scalar couplings (J-couplings) between neighboring nuclei provide information about

connectivity, while through-space interactions, observed in Nuclear Overhauser Effect

Spectroscopy (NOESY), reveal the spatial proximity of protons, which is crucial for determining
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stereochemistry.[5] Quantitative NMR (qNMR) can be used to determine the purity of a sample

by comparing the integral of an analyte signal to that of a certified internal standard.[6][7]

I. Quantitative and Structural NMR Data
Due to the limited availability of specific experimental NMR data for cis-ent-Tadalafil in the

public domain, the following tables present expected chemical shifts. These are based on the

known data for tadalafil and general principles of NMR spectroscopy. The key differences

between the diastereomers would be most apparent in the chemical shifts and coupling

constants of the protons at the chiral centers and their neighbors, as well as in through-space

NOE correlations.

Table 1: Expected ¹H NMR Data for cis-ent-Tadalafil (500 MHz, DMSO-d₆)

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Expected Coupling
Constant (J, Hz)

Aromatic Protons 7.0 - 8.0 m -

-CH (Piperazinedione

ring)
~4.0 - 4.5 m -

-CH₂ (Piperazinedione

ring)
~3.0 - 3.5 m -

-NH (Indole) ~10.5 s -

Methylenedioxy (-O-

CH₂-O-)
~5.9 s -

N-CH₃ ~2.8 s -

Table 2: Expected ¹³C NMR Data for cis-ent-Tadalafil (125 MHz, DMSO-d₆)
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Carbonyl (C=O) ~165 - 170

Aromatic/Indole Carbons ~110 - 140

Methylenedioxy (-O-CH₂-O-) ~101

Chiral Carbons (-CH-) ~50 - 60

Piperazinedione Carbons (-CH₂-) ~40 - 50

N-CH₃ ~30 - 35

II. Experimental Protocols
A. Protocol for ¹H and ¹³C NMR Analysis

Sample Preparation:

Accurately weigh 10-15 mg of the cis-ent-Tadalafil sample for ¹H NMR or 50-75 mg for

¹³C NMR.[4]

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as

dimethyl sulfoxide-d₆ (DMSO-d₆), which is known for its excellent solvating power for

tadalafil and its analogs.[4]

Vortex the solution until the sample is fully dissolved.

Transfer the clear solution to a 5 mm NMR tube.

Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

Acquire standard ¹H and ¹³C{¹H} NMR spectra.

For complete structural assignment, acquire 2D NMR spectra, including COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the resulting spectra.

Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]

Calibrate the ¹³C spectrum using the DMSO-d₆ solvent signal at 39.52 ppm.[4]

Integrate the signals in the ¹H spectrum and pick all relevant peaks in both spectra for

analysis.

B. Protocol for NOESY/ROESY Analysis for Stereochemistry Determination

Sample Preparation:

Prepare the sample as described in the protocol for ¹H and ¹³C NMR analysis. Ensure the

sample is free of paramagnetic impurities.

Data Acquisition:

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-

frame Overhauser Effect Spectroscopy) spectrum. These experiments are crucial for

differentiating between cis and trans isomers by identifying protons that are close in space.

[3][5]

Optimize the mixing time to observe the desired NOE cross-peaks.

Data Processing and Analysis:

Process the 2D data with appropriate window functions, zero-filling, and Fourier

transformation.

Analyze the resulting 2D spectrum for cross-peaks, which indicate spatial proximity

between protons.
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The presence or absence of specific cross-peaks between protons on the two

stereocenters and adjacent groups will allow for the unambiguous assignment of the cis or

trans relative stereochemistry.

C. Protocol for Quantitative NMR (qNMR) Analysis

Sample and Standard Preparation:

Accurately weigh approximately 10-20 mg of the cis-ent-Tadalafil sample.

Accurately weigh a suitable amount of a certified internal standard (e.g., 2,4-dinitrotoluene

or dimethyl terephthalate) into the same vial.[6][8] The internal standard should have

signals that do not overlap with the analyte signals.

Dissolve the mixture in a known volume of DMSO-d₆.

Vortex the solution to ensure homogeneity.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum using parameters that ensure complete relaxation of all

protons, which is critical for accurate quantification. This typically involves a long relaxation

delay (D1) of at least 5 times the longest T1 relaxation time of the protons being

quantified.[8]

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150) for

accurate integration.[9]

Data Processing and Calculation:

Process the spectrum as described for ¹H NMR.

Carefully integrate a well-resolved signal of the analyte (cis-ent-Tadalafil) and a well-

resolved signal of the internal standard.

Calculate the purity of the analyte using the following formula:
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Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) *

Pstd

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard
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Overall workflow for NMR characterization of cis-ent-Tadalafil.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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